4-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%
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Overview
Description
4-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% (4-F2HPF) is a phenolic compound that is widely used in a variety of scientific research applications. It is a colorless to light yellow crystalline solid with a melting point of 146-148°C and is soluble in alcohols and ethers. 4-F2HPF is an important intermediate for the synthesis of various organic compounds and is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act as an electron-donating group, which can react with other molecules to form complexes. This reaction can be used to form polymers, dyes, and other materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% are not well understood. However, it is believed to be an antioxidant, which can help protect cells from oxidative stress. In addition, it is believed to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The main advantage of 4-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% for lab experiments is its availability. It is a commercially available compound, which can be easily synthesized and isolated. Additionally, it is relatively stable and can be stored for long periods of time. The main limitation of 4-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% is its toxicity. It is a highly toxic compound and should be handled with care.
Future Directions
In the future, research should focus on further elucidating the biochemical and physiological effects of 4-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%. In addition, further research should be conducted on the synthesis and isolation of 4-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%, as well as its use in the synthesis of various organic compounds. Furthermore, research should be conducted to explore the potential therapeutic applications of 4-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%, such as its anti-inflammatory and anti-cancer properties. Finally, research should be conducted to explore the potential use of 4-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% in the development of new materials, such as polymers and fluorescent dyes.
Synthesis Methods
4-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% is synthesized by a two-step reaction of 4-fluoro-2-hydroxybenzaldehyde and formaldehyde in the presence of a base. In the first step, the aldehyde undergoes a condensation reaction with formaldehyde to form a hemiacetal. The hemiacetal is then hydrolyzed to form the desired product, 4-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95%. The reaction is carried out in a basic medium, such as sodium hydroxide, and the product is isolated by crystallization.
Scientific Research Applications
4-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% is used in a wide range of scientific research applications, including the synthesis of organic compounds, pharmaceuticals, agrochemicals, and other organic compounds. It is also used as an intermediate in the synthesis of various drugs, such as the anti-inflammatory drug, flufenamic acid and the anti-cancer drug, gemcitabine. In addition, 4-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol, 95% is used in the synthesis of fluorescent dyes, polymers, and other materials.
properties
IUPAC Name |
5-(4-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-2-3-11(13(17)6-10)8-1-4-12(16)9(5-8)7-15/h1-7,16-17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGVUZGFODRTNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)O)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685106 |
Source
|
Record name | 4'-Fluoro-2',4-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol | |
CAS RN |
1261994-70-0 |
Source
|
Record name | 4'-Fluoro-2',4-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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